molecular formula C13H14N4O2S B2903062 N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide CAS No. 857491-58-8

N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

Cat. No. B2903062
CAS RN: 857491-58-8
M. Wt: 290.34
InChI Key: DKAYMJFUTOTGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide is a chemical compound with potential applications in scientific research. It is a member of the triazine family of compounds, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide is not well understood. However, it is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide has been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. It also has potential applications in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide is its potential applications in scientific research. It has been shown to exhibit antifungal activity and has potential applications in the treatment of Alzheimer's disease. However, one limitation is that more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for research on N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide. One direction is to investigate its potential applications in the treatment of Alzheimer's disease. Another direction is to explore its antifungal activity and potential applications in the treatment of fungal infections. Finally, more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide involves the reaction of 2,5-dimethylaniline with 2-chloroacetyl chloride to form N-(2,5-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium azide and triethylamine to form N-(2,5-dimethylphenyl)-2-azidoacetamide. Finally, this compound is reacted with 5-mercapto-1,2,4-triazin-3-one to form N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide has potential applications in scientific research. It has been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. It also has potential applications in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-8-3-4-9(2)10(5-8)15-12(19)7-20-13-16-11(18)6-14-17-13/h3-6H,7H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAYMJFUTOTGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

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